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Compound of Interest

Compound Name: Einecs 306-610-6

Cat. No.: B15179883

An In-Depth Technical Guide to the Spectroscopic Data of EINECS 306-610-6

For the Attention of Researchers, Scientists, and Drug Development Professionals
Ref: EINECS 306-610-6

Chemical Identity: 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1)

CAS Number: 97338-17-5

Molecular Formula: CoH18N20s

This technical guide provides a comprehensive overview of the spectroscopic data for EINECS
306-610-6, identified as a 1:1 compound of 5-oxo-L-proline and 2,2'-iminodiethanol. Due to the
limited availability of spectroscopic data for the specific salt, this guide presents the data for its
individual constituent parts. The spectroscopic properties of the compound are fundamentally
derived from the combination of these two molecules.

Data Presentation

The quantitative spectroscopic data for the constituent components, 5-oxo-L-proline (also
known as L-pyroglutamic acid) and 2,2'-iminodiethanol (diethanolamine), are summarized
below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data

Chemical Shift Lo .
Compound Solvent Multiplicity Assignment

(ppm)
5-oxo-L-proline D20 4.1-4.3 m o-CH
2.2-2.5 m 3-CHz, y-CH2
2,2'-
o CDCls ~2.7 t -CH2-N
iminodiethanol
~3.6 t -CH2-0O
~4.0 brs -OH, -NH

Table 2: 13C NMR Data
Chemical Shift .
Compound Solvent Assignment
(ppm)

5-oxo-L-proline D20 ~180 C=0 (acid)
~175 C=0 (amide)
~60 a-CH
~30 3-CH:z
~25 y-CHz
2,2'-iminodiethanol CDCls ~59 -CHz2-O
~50 -CH2-N

Note: NMR data for the specific salt (EINECS 306-610-6) is not readily available. The
presented data is for the individual components and may vary slightly for the salt due to

intermolecular interactions.
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

] Wavenumber )
Compound Functional Group Intensity
(cm™)

5-oxo-L-proline O-H (carboxylic acid) 2500-3300 Broad
C=0 (carboxylic acid) ~1710 Strong
C=0 (amide) ~1680 Strong
N-H (amide) ~3300 Medium
2,2'-iminodiethanol O-H (alcohol) 3200-3600 Broad, Strong
N-H (secondary )

] ~3300 Medium
amine)
C-N 1000-1250 Medium
C-O 1000-1200 Strong

Note: In the salt, the carboxylic acid peak of 5-oxo-L-proline would be replaced by a
carboxylate anion stretch (~1600-1550 cm~* and ~1400 cm~1), and the amine and hydroxyl
stretches would be affected by hydrogen bonding.

Mass Spectrometry

Table 4: Mass Spectrometry Data

Key Fragment lons

Compound lonization Method [M+H]* (Calculated) (miz)
miz

5-oxo-L-proline ESI 130.0453 84, 56

2,2'-iminodiethanol ESI 106.0868 74, 44

Note: For the compound EINECS 306-610-6, under appropriate soft ionization conditions (e.g.,
ESI), one would expect to observe ions corresponding to the individual components and
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potentially a non-covalent complex.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above
are not available for the specific compound. However, the following are general methodologies
typically employed for the analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., D20,
CDCls, or DMSO-de) at a concentration of approximately 5-10 mg/mL. *H and 3C NMR spectra
would be recorded on a spectrometer operating at a field strength of 300 MHz or higher.
Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference
(e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
For a solid sample, this is typically done using a KBr pellet or an Attenuated Total Reflectance
(ATR) accessory. The spectrum is recorded over the range of 4000-400 cm™1.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer equipped with an
electrospray ionization (ESI) source. The sample, dissolved in a suitable solvent like methanol
or acetonitrile with a small amount of formic acid or ammonia to promote ionization, is
introduced into the mass spectrometer. The data is collected in positive or negative ion mode.

Mandatory Visualization
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Logical Relationship of EINECS 306-610-6

Constituent Components

5-oxo-L-proline 2,2'-iminodiethanol
(L-Pyroglutamic Acid) (Diethanolamine)
Acid |IComponent Base Component

EINECS 306-610-6
(1:12 Compound)
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¢ To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of Einecs
306-610-6]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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